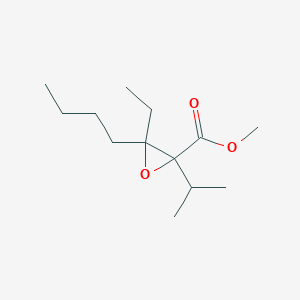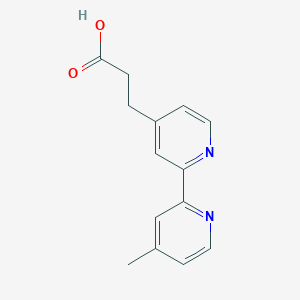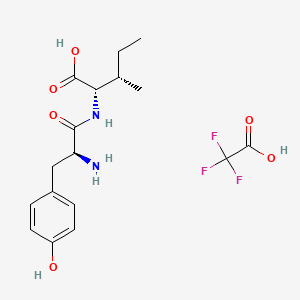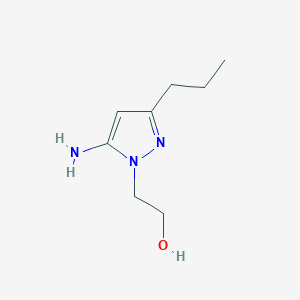
(2R)-2-amino-2-(2-methoxypyridin-4-yl)ethan-1-ol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-amino-2-(2-methoxypyridin-4-yl)ethan-1-ol dihydrochloride is a chemical compound with a molecular formula of C8H12N2O2.2HCl. This compound is known for its unique structure, which includes a pyridine ring substituted with a methoxy group and an amino alcohol side chain. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-2-(2-methoxypyridin-4-yl)ethan-1-ol dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-methoxypyridine.
Amination: The pyridine ring is aminated to introduce the amino group at the 4-position.
Alcohol Formation: The amino group is then converted to an amino alcohol through a series of reactions involving reduction and protection/deprotection steps.
Final Product: The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar steps but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-amino-2-(2-methoxypyridin-4-yl)ethan-1-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine ketones, while reduction can produce various amines.
Applications De Recherche Scientifique
(2R)-2-amino-2-(2-methoxypyridin-4-yl)ethan-1-ol dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2R)-2-amino-2-(2-methoxypyridin-4-yl)ethan-1-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-aminopyrimidine derivatives: These compounds share a similar amino group and pyridine ring structure.
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds have a similar pyridine ring but with different substituents.
Uniqueness
(2R)-2-amino-2-(2-methoxypyridin-4-yl)ethan-1-ol dihydrochloride is unique due to its specific substitution pattern and the presence of both an amino group and an alcohol group. This combination of functional groups provides it with distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
Formule moléculaire |
C8H14Cl2N2O2 |
|---|---|
Poids moléculaire |
241.11 g/mol |
Nom IUPAC |
2-amino-2-(2-methoxypyridin-4-yl)ethanol;dihydrochloride |
InChI |
InChI=1S/C8H12N2O2.2ClH/c1-12-8-4-6(2-3-10-8)7(9)5-11;;/h2-4,7,11H,5,9H2,1H3;2*1H |
Clé InChI |
KZPYABFLAGAYEU-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=CC(=C1)C(CO)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[5-(2,4-Dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B13643182.png)

![(1R,5S)-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B13643189.png)

![(R)-4,4'-Diiodo-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/structure/B13643202.png)

![(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-6-methoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B13643214.png)





